![molecular formula C24H26N2O3S B2634216 3-(Piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline CAS No. 1111052-74-4](/img/structure/B2634216.png)
3-(Piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline, also known as PSQ, is a chemical compound that has been widely studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis Techniques and Molecular Structures
Compounds structurally similar to 3-(Piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline have been synthesized and studied for their unique properties. For instance, Desai et al. (2017) discussed the synthesis of novel quinoline derivatives and analyzed their crystal structures, revealing complex molecular conformations and supramolecular architectures. Such studies highlight the intricate molecular interactions and the potential of these compounds in various applications, including material science and molecular engineering (Desai et al., 2017).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of quinoline derivatives. For instance, Ashok et al. (2014) synthesized a series of quinoline derivatives and evaluated their in vitro antibacterial and antifungal activities. These studies have shown that certain quinoline derivatives exhibit significant antimicrobial activities, suggesting their potential as antimicrobial agents in medical and agricultural applications (Ashok et al., 2014).
Anticancer and Pharmacological Studies
Antiproliferative Effects
Quinoline derivatives have shown promising antiproliferative effects against various cancer cell lines. For example, Harishkumar et al. (2018) synthesized and evaluated novel quinoline analogues for their anticancer activity. The synthesized compounds demonstrated significant growth inhibition of human cancer cell lines, indicating their potential as lead compounds in anticancer drug discovery (Harishkumar et al., 2018).
CNS Multi-Receptor Agents
Compounds with the quinoline structure have been investigated for their potential in treating central nervous system (CNS) disorders. Zajdel et al. (2012) synthesized a series of quinoline and isoquinoline derivatives and evaluated them for their affinity to various receptors, including serotoninergic and dopaminergic receptors. The study identified compounds with promising pharmacological profiles, suggesting their utility in developing treatments for CNS disorders (Zajdel et al., 2012).
Molecular Docking and Computational Analysis
Molecular Docking Studies
Molecular docking techniques have been employed to understand the interaction of quinoline derivatives with biological targets. For instance, Desai et al. (2017) conducted in-silico molecular docking studies to investigate the binding modes of synthesized quinoline derivatives with target proteins, providing insights into their potential as antimicrobial agents (Desai et al., 2017).
Propriétés
IUPAC Name |
piperidin-1-yl-[4-(4-propylphenyl)sulfonylquinolin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-2-8-18-11-13-19(14-12-18)30(28,29)23-20-9-4-5-10-22(20)25-17-21(23)24(27)26-15-6-3-7-16-26/h4-5,9-14,17H,2-3,6-8,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGGBKHJBCUNDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidine-1-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.